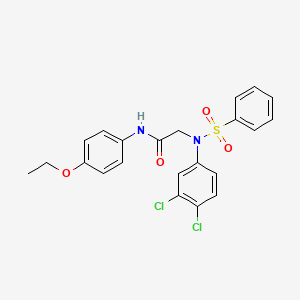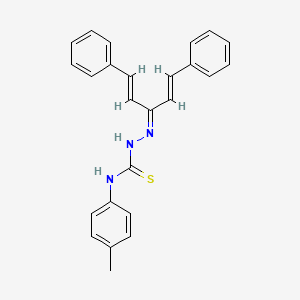
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Dp44mT is a metal chelator that has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用機序
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone works by chelating metal ions such as iron and copper, which are essential for cancer cell growth and proliferation. By chelating these metal ions, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone disrupts the normal functioning of cancer cells and induces apoptosis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.
Biochemical and Physiological Effects
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit angiogenesis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is also relatively easy to synthesize and can be obtained in high purity and high yield. However, one limitation of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it is a metal chelator and can interfere with the normal functioning of cells. It is important to carefully control the concentration of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to avoid toxicity and unwanted effects.
将来の方向性
There are several future directions for the study of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. One direction is to further study its potential use in cancer treatment, particularly in combination with other cancer drugs. Another direction is to study its potential use in treating neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone and its potential toxicity. Finally, there is a need for the development of more efficient synthesis methods for 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to facilitate its use in research and potential clinical applications.
Conclusion
In conclusion, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. Its mechanism of action as a metal chelator has been well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments, there are several future directions for its study that could lead to potential clinical applications.
合成法
The synthesis of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with thiosemicarbazide in the presence of methyl iodide. The resulting compound is then treated with hydrochloric acid and sodium hydroxide to obtain the final product, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. The synthesis method has been optimized to yield high purity and high yield of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone.
科学的研究の応用
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3S/c1-20-12-16-23(17-13-20)26-25(29)28-27-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3,(H2,26,28,29)/b18-14+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVUCNBFGPEIK-JSAVKQRWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

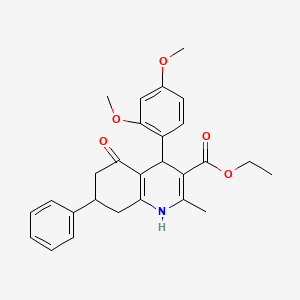
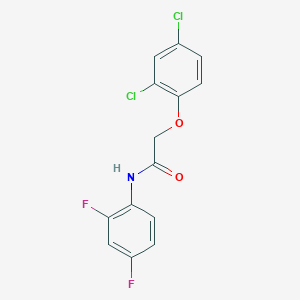
![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)
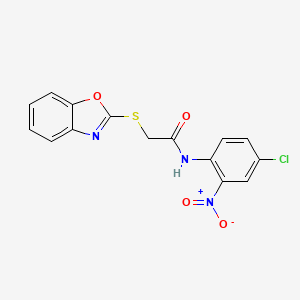
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
